4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is the condensation of pyrazolo[1,5-a]pyridine with piperidin-4-yl-pyrimidin-6-one under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyridine derivatives and pyrimidin-6-one derivatives. These compounds share structural similarities and may exhibit comparable biological activities .
Uniqueness
What sets 4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one apart is its unique combination of the pyrazolo[1,5-a]pyridine and pyrimidin-6-one moieties, which may confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-[1-(pyrazolo[1,5-a]pyridine-2-carbonyl)piperidin-4-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-10-14(18-11-19-16)12-4-7-21(8-5-12)17(24)15-9-13-3-1-2-6-22(13)20-15/h1-3,6,9-12H,4-5,7-8H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGANDJYQBSWGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)C(=O)C3=NN4C=CC=CC4=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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